molecular formula C9H8ClNO3S B2738156 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride CAS No. 952424-09-8

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride

Cat. No.: B2738156
CAS No.: 952424-09-8
M. Wt: 245.68
InChI Key: AAKHUSHVJIHFLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in the modification of oligonucleotides and the development of therapeutic agents .

Comparison with Similar Compounds

Similar compounds to 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride include:

The uniqueness of this compound lies in its specific reactivity due to the presence of both the oxo and sulfonyl chloride groups, making it a versatile compound in various chemical and biological applications .

Biological Activity

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride (THIQ-Cl) is a synthetic compound characterized by its unique molecular structure that includes a sulfonyl chloride functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula of THIQ-Cl is C₉H₈ClNO₃S, with a molecular weight of approximately 245.68 g/mol .

Synthesis

The synthesis of THIQ-Cl typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with chlorosulfonic acid under controlled conditions. This process facilitates the introduction of the sulfonyl chloride group onto the isoquinoline framework, enhancing its reactivity and potential utility in various applications .

The biological activity of THIQ-Cl is primarily attributed to its ability to react with nucleophilic sites on proteins and other biomolecules. The sulfonyl chloride group is highly reactive, allowing for the formation of covalent bonds that can modify oligonucleotides and other therapeutic agents. This reactivity is exploited in several biological applications, including antisense therapy and the development of novel pharmaceuticals .

Antiviral Activity

Recent studies have explored the antiviral potential of tetrahydroisoquinoline derivatives, including THIQ-Cl. For instance, a series of novel derivatives were synthesized and evaluated for their activity against human coronaviruses (HCoV-229E and HCoV-OC43). The results indicated that certain derivatives exhibited significant antiviral activity, suggesting that modifications on the tetrahydroisoquinoline scaffold can influence biological properties .

Table 1: Antiviral Activity of THIQ Derivatives

CompoundStrainIC₅₀ (µM)Selectivity Index
Avir-7OC-43280 ± 12100
Avir-8229E515 ± 22200
Chloroquine-60 ± 3-

Cardiovascular Effects

THIQ derivatives have also been evaluated for their cardiovascular effects. One study focused on a specific derivative (R)-10a derived from THIQ-Cl, which demonstrated potent bradycardic activity in rats with minimal impact on blood pressure. The compound inhibited I(f) currents in guinea pig pacemaker cells with an IC₅₀ value of 0.32 µM .

Table 2: Cardiovascular Activity of THIQ Derivatives

CompoundBradycardic Activity (in vivo)I(f) Current Inhibition IC₅₀ (µM)
(R)-10aYes0.32
ControlNo-

Applications in Drug Development

The unique reactivity profile of THIQ-Cl makes it a valuable building block in medicinal chemistry for synthesizing novel compounds with potential therapeutic effects. Its ability to form sulfonamide derivatives through nucleophilic substitution reactions enhances its utility in creating diverse pharmacophores .

Case Studies

Several case studies highlight the significance of THIQ derivatives in drug discovery:

  • Anticancer Studies : Research has indicated that modifications to the tetrahydroisoquinoline scaffold can lead to compounds with anticancer properties. These modifications often enhance selectivity and efficacy against various cancer cell lines.
  • Neuroprotective Effects : Some studies have suggested that THIQ derivatives may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.
  • Anti-inflammatory Properties : Investigations into the anti-inflammatory potential of THIQ derivatives have shown promise, particularly in modulating inflammatory pathways involved in chronic diseases.

Properties

IUPAC Name

1-oxo-3,4-dihydro-2H-isoquinoline-7-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3S/c10-15(13,14)7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKHUSHVJIHFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To Chlorosulfonic acid (30 mL) is added 3,4-Dihydro-2H-isoquinolin-1-one (5 g, 34 mmol) at 0° C. After stirring at rt during 1 h, the mixture is heated at 50° C. during 16 h, then it is poured carefully into an ice bath and stirred at 0° C. during 30 min. The precipitate is filtered and dried in oven at 60° C. to give the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.